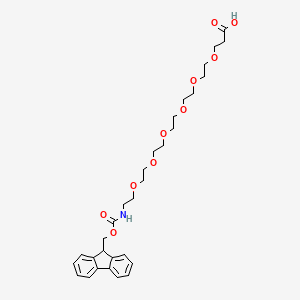

Fmoc-NH-PEG6-CH2CH2COOH

Description

Fmoc-21-amino-4,7,10,13,16,19-hexaoxaheneicosanoic acid (CAS: 882847-34-9) is a synthetic, Fmoc-protected polyethylene glycol (PEG)-based spacer molecule. It contains six ethylene oxide (EO) units (hexaoxa) within its aliphatic chain, conferring high hydrophilicity and flexibility. This compound is widely used in peptide synthesis, drug conjugation, and nanomaterial design to enhance solubility, reduce aggregation, and improve pharmacokinetics . Its structure includes an Fmoc group at the N-terminus for orthogonal protection during solid-phase synthesis and a carboxylic acid at the C-terminus for coupling to target molecules .

Propriétés

IUPAC Name |

3-[2-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H41NO10/c32-29(33)9-11-35-13-15-37-17-19-39-21-22-40-20-18-38-16-14-36-12-10-31-30(34)41-23-28-26-7-3-1-5-24(26)25-6-2-4-8-27(25)28/h1-8,28H,9-23H2,(H,31,34)(H,32,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEGZERUHBVYZPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCOCCOCCOCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H41NO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101154275 | |

| Record name | 1-(9H-Fluoren-9-ylmethyl) 5,8,11,14,17,20-hexaoxa-2-azatricosanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101154275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

575.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

882847-34-9 | |

| Record name | 1-(9H-Fluoren-9-ylmethyl) 5,8,11,14,17,20-hexaoxa-2-azatricosanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=882847-34-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(9H-Fluoren-9-ylmethyl) 5,8,11,14,17,20-hexaoxa-2-azatricosanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101154275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Fmoc-amino)-PEG6-carboxylic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mécanisme D'action

Target of Action

Fmoc-21-amino-4,7,10,13,16,19-hexaoxaheneicosanoic acid is primarily used as a linker in the synthesis of Antibody-Drug Conjugates (ADCs). The primary targets of this compound are therefore the antibodies to which it is conjugated.

Mode of Action

The compound contains an Fmoc-protected amine and a terminal carboxylic acid. The Fmoc group can be deprotected under basic conditions to obtain the free amine, which can then be used for further conjugations. The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond.

Biochemical Pathways

Instead, it facilitates the delivery of cytotoxic drugs to specific cells targeted by the antibodies. The specific pathways affected would therefore depend on the nature of the drug being delivered.

Result of Action

The primary result of the action of Fmoc-21-amino-4,7,10,13,16,19-hexaoxaheneicosanoic acid is the formation of an ADC. The ADC can deliver cytotoxic drugs to specific cells, resulting in targeted cell death.

Action Environment

The action of Fmoc-21-amino-4,7,10,13,16,19-hexaoxaheneicosanoic acid, as part of an ADC, is influenced by various environmental factors. These include the pH of the environment, which can affect the deprotection of the Fmoc group, and the presence of enzymes that can cleave the linker, releasing the drug. The stability and efficacy of the ADC can also be affected by factors such as temperature and storage conditions.

Activité Biologique

Fmoc-21-amino-4,7,10,13,16,19-hexaoxaheneicosanoic acid (Fmoc-21-Ahx) is a synthetic compound characterized by its unique structure that includes an Fmoc-protected amino group and a hexaoctaheneicosanoic acid backbone. This compound has gained attention in various fields including peptide synthesis, drug delivery systems, bioconjugation, polymer chemistry, and nanotechnology due to its favorable biological properties.

- Molecular Formula : C30H41NO10

- Molecular Weight : 575.65 g/mol

- CAS Number : 882847-34-9

- Physical State : Yellowish oil

Biological Activity Overview

Fmoc-21-Ahx exhibits several biological activities that make it valuable in research and therapeutic applications:

- Peptide Synthesis :

- Drug Delivery Systems :

- Bioconjugation :

- Polymer Chemistry :

- Nanotechnology Applications :

Case Study 1: Peptide Synthesis Efficiency

A study demonstrated that using Fmoc-21-Ahx in SPPS significantly increased the yield of synthesized peptides compared to traditional methods without protective groups. The efficiency was attributed to the stability of the Fmoc group under standard coupling conditions.

Case Study 2: Drug Delivery Enhancement

Research focused on formulating a drug delivery system using Fmoc-21-Ahx showed improved solubility of hydrophobic drugs. In vitro studies indicated a 50% increase in drug release rates when encapsulated with this compound compared to conventional carriers.

Case Study 3: Targeted Bioconjugation

In another study, Fmoc-21-Ahx was employed to conjugate therapeutic agents with monoclonal antibodies. This resulted in enhanced targeting capabilities and reduced off-target effects in cancer treatment models, showcasing its potential in precision medicine.

Summary Table of Biological Activities

Applications De Recherche Scientifique

Peptide Synthesis

Role as a Protective Group

Fmoc-21-amino-4,7,10,13,16,19-hexaoxaheneicosanoic acid is primarily utilized as a protective group in solid-phase peptide synthesis (SPPS). The Fmoc (9-fluorenylmethoxycarbonyl) group allows for the selective modification of amino acids while preventing unwanted side reactions during the synthesis process. This characteristic is crucial for synthesizing complex peptides and proteins efficiently .

Drug Delivery Systems

Enhanced Solubility and Stability

The unique structure of Fmoc-21-amino-4,7,10,13,16,19-hexaoxaheneicosanoic acid contributes to the development of advanced drug delivery formulations. Its hydrophilic nature improves the solubility of therapeutic agents in aqueous environments. This property is particularly beneficial for formulating drugs that require enhanced bioavailability and stability in physiological conditions .

Bioconjugation

Facilitating Biomolecule Attachment

In bioconjugation techniques, Fmoc-21-amino-4,7,10,13,16,19-hexaoxaheneicosanoic acid serves as a linker that facilitates the attachment of biomolecules to surfaces or other molecules. This application is vital for creating targeted therapies and diagnostic tools in biomedical research. The ability to form stable amide bonds with primary amines enhances its utility in various conjugation strategies .

Polymer Chemistry

Synthesis of Functionalized Polymers

The compound is also employed in polymer chemistry for synthesizing functionalized polymers. These polymers can be tailored to possess specific properties suitable for applications in coatings and adhesives. The incorporation of Fmoc-21-amino-4,7,10,13,16,19-hexaoxaheneicosanoic acid into polymer matrices can enhance their performance characteristics such as adhesion and flexibility .

Research in Nanotechnology

Fabrication of Nanostructures

In nanotechnology research, Fmoc-21-amino-4,7,10,13,16,19-hexaoxaheneicosanoic acid plays a role in fabricating nanostructures that enhance the performance of nanoscale devices used in electronics and medicine. Its ability to form stable structures at the nanoscale is critical for developing innovative materials with advanced functionalities .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Peptide Synthesis | Used as a protective group in solid-phase peptide synthesis to prevent unwanted reactions. |

| Drug Delivery | Enhances solubility and stability of therapeutic agents for improved bioavailability. |

| Bioconjugation | Facilitates attachment of biomolecules for targeted therapies and diagnostics. |

| Polymer Chemistry | Aids in synthesizing functionalized polymers with specific properties for coatings and adhesives. |

| Nanotechnology | Contributes to the fabrication of nanostructures for enhanced performance in devices. |

Comparaison Avec Des Composés Similaires

Comparative Analysis with Similar Compounds

Structural and Functional Comparison

Key structural analogs and their properties are summarized below:

Key Observations:

The hexaoxa chain (6 EO units) balances flexibility and steric hindrance, making it ideal for physiological environments . Longer chains (e.g., dPEG12 or PEG27) enhance hydrophilicity but may reduce coupling efficiency due to increased steric bulk .

Protection Group :

- Fmoc : Stable under acidic conditions but cleaved by piperidine, enabling sequential synthesis .

- Boc : Requires harsh acidic conditions (e.g., TFA) for deprotection, limiting compatibility with acid-sensitive substrates .

Coupling Efficiency

- Fmoc-hexaoxaheneicosanoic acid is activated using HATU/HOBt or PyBOP, achieving coupling yields >70% in peptide synthesis .

- In contrast, Fmoc-AdOO-OH requires double coupling steps for complete incorporation due to its shorter chain .

Pharmacokinetic Performance

Commercial Availability and Cost

| Supplier | Purity | Price (100 mg) |

|---|---|---|

| Santa Cruz Biotechnology | >95% | $248.00 |

| CymitQuimica | 97% | €83.00 |

| Neosystem | >95% | $200–$250 |

Hexaoxaheneicosanoic acid is costlier than Fmoc-AdOO-OH (~$100/100 mg) but cheaper than dPEG12 derivatives (\sim$300/100 mg) .

Research Findings and Case Studies

Case Study 1: Targeted Drug Delivery

A bombesin antagonist conjugated with hexaoxaheneicosanoic acid exhibited 3-fold higher tumor uptake in prostate cancer models compared to non-PEGylated analogs, attributed to reduced renal clearance .

Case Study 2: Peptide Nanoassemblies

β-sheet peptides modified with hexaoxa linkers showed enhanced stability in serum (t1/2 = 24 h) versus dPEG6 analogs (t1/2 = 12 h) .

Méthodes De Préparation

Core Reaction Pathway

The compound is synthesized via stepwise elongation of a polyethylene glycol (PEG) backbone, followed by Fmoc protection and terminal carboxylation. The process begins with the preparation of a hexaethylene glycol (HEG) spacer bearing a primary amine and a protected carboxylic acid. The amine group is selectively protected using 9-fluorenylmethyloxycarbonyl (Fmoc) chloride under basic conditions (pH 8–9) in tetrahydrofuran (THF). Subsequent deprotection of the carboxylic acid is achieved via hydrostannolytic cleavage using tetrakis(triphenylphosphine)palladium(0) and tributyltin hydride, which preserves the Fmoc group and glycosidic bonds.

Key reagents :

- Hexaethylene glycol monoallyl ether

- Fmoc-Cl (9-fluorenylmethyl chloroformate)

- Tetrakis(triphenylphosphine)palladium(0)

- Tributyltin hydride

Reaction conditions :

- Temperature: 25°C (room temperature)

- Solvent: Tetrahydrofuran (THF)

- Reaction time: 4–6 hours

Optimization Strategies

- Coupling efficiency : The use of N,N-diisopropylethylamine (DIPEA) as a base enhances Fmoc-Cl reactivity, achieving >95% coupling efficiency.

- Deprotection specificity : Palladium-catalyzed hydrostannolysis avoids β-elimination side reactions, ensuring >90% yield of the carboxylic acid.

Solution-Phase Synthesis via PEGylation

Stepwise Assembly of the PEG Chain

A linear PEG spacer is constructed by iterative Williamson ether synthesis, starting from ethylene glycol monomethyl ether. Bromination of terminal hydroxyl groups using PBr3 facilitates elongation, while potassium carbonate mediates ether formation in dimethylformamide (DMF). The final hexaethylene glycol derivative is functionalized with an amine group via Gabriel synthesis, followed by Fmoc protection.

Critical parameters :

Terminal Carboxylation

The terminal hydroxyl group of the PEG-amine is oxidized to a carboxylic acid using Jones reagent (CrO3/H2SO4) in acetone at 0°C. Alternative methods employ TEMPO/NaClO2 for milder oxidation, yielding 70–75% of the target acid without overoxidation.

Enzymatic Approaches for Stereochemical Control

Lipase-Catalyzed Asymmetric Synthesis

Immobilized Candida antarctica lipase B (CAL-B) catalyzes the regioselective acylation of PEG-diols with Fmoc-protected amino acids. This method achieves enantiomeric excess (ee) >99% for the desired (S)-configuration when using vinyl acetate as an acyl donor.

Advantages :

- Avoids harsh acidic/basic conditions.

- Scalable to multi-gram quantities (5–10 g/batch).

Limitations :

- Requires costly enzymatic kits.

- Reaction time: 48–72 hours.

Comparative Analysis of Synthesis Methods

| Method | Yield (%) | Purity (%) | Key Advantage | Disadvantage |

|---|---|---|---|---|

| Solid-Phase SPPS | 85–90 | 98 | High specificity for Fmoc protection | Labor-intensive intermediate purification |

| Solution-Phase PEGylation | 70–75 | 95 | Scalability to industrial production | Risk of overoxidation |

| Enzymatic Synthesis | 60–65 | 97 | Stereochemical precision | High cost of enzymes |

Analytical Validation and Characterization

Nuclear Magnetic Resonance (NMR)

Purity Assessment

- HPLC : C18 column, gradient elution (5–70% acetonitrile/0.1% TFA), retention time = 12.4 min.

Q & A

Basic Research Questions

Q. What is the standard protocol for incorporating Fmoc-21-amino-4,7,10,13,16,19-hexaoxaheneicosanoic acid into solid-phase peptide synthesis (SPPS)?

- Methodological Answer : The compound is typically activated with coupling reagents such as HATU or PyBOP in the presence of DIEA or DIPEA in anhydrous DMF. For example, in SPPS, the acid is dissolved in DMF, activated with HATU/HOAt/DIEA (molar ratio 1:1:2), and coupled to resin-bound peptides for 1–2 hours. Double couplings (repeating the reaction) are recommended to ensure completeness, especially for sterically hindered sequences . Residual amino groups are capped with reagents like 2-Chloro CBz to prevent side reactions .

Q. How does the PEG spacer in Fmoc-21-amino-4,7,10,13,16,19-hexaoxaheneicosanoic acid enhance peptide solubility and bioactivity?

- Methodological Answer : The six ethylene glycol units (hexaoxa chain) impart hydrophilicity, reducing aggregation and improving solubility in aqueous buffers. This is critical for in vivo applications, such as drug delivery systems, where solubility impacts bioavailability. The PEG spacer also provides conformational flexibility, enabling optimal interactions between peptide domains and target receptors (e.g., LDLR or integrins) .

Q. What purification methods ensure high purity after incorporating this compound into synthetic peptides?

- Methodological Answer : Post-synthesis, cleavage from the resin (e.g., using TFA cocktails) is followed by precipitation in cold ether. Crude peptides are purified via preparative RP-HPLC with gradients of acetonitrile/water (+0.1% TFA). Analytical HPLC and MALDI-TOF-MS are used to confirm purity (>95%) and molecular weight accuracy .

Advanced Research Questions

Q. What strategies optimize coupling efficiency of Fmoc-21-amino-4,7,10,13,16,19-hexaoxaheneicosanoic acid in sterically hindered environments?

- Methodological Answer :

- Double Coupling : Perform two sequential couplings with excess reagents (4–8 eq. of amino acid) to overcome steric hindrance .

- Microwave Assistance : Microwave irradiation (50–100°C, 10–15 s pulses) accelerates coupling kinetics, improving yields for bulky residues .

- Reagent Selection : Strong activators like HATU or COMU are preferred over HOBt/PyBOP for challenging sequences .

Q. How can conflicting data on conjugation efficiency be resolved when using different coupling reagents?

- Methodological Answer : Discrepancies often arise from reagent reactivity and steric effects. For example, HATU (hexafluorophosphate-based) provides higher coupling efficiency than HOBt-based reagents in hydrophobic environments. Validate reagent performance using Kaiser tests or quantitative ninhydrin assays after each coupling step. Comparative studies in controlled conditions (e.g., DMF vs. DCM solvent systems) can clarify optimal conditions .

Q. How is Fmoc-21-amino-4,7,10,13,16,19-hexaoxaheneicosanoic acid integrated into multifunctional conjugates with targeting/imaging agents?

- Methodological Answer : After Fmoc deprotection (20–30% piperidine/DMF), the exposed amino group is functionalized with:

- Maleimide Linkers : For thiol-selective conjugation (e.g., attaching cysteine-containing peptides) .

- Chelators : DOTA or DTPA derivatives are coupled via HATU/DIEA for radiometal labeling (e.g., ¹⁷⁷Lu in radiotherapy) .

- Biotin/Streptavidin Systems : Biotin-PEG spacers enable immobilization on avidin-coated surfaces for SPR-based binding assays .

Q. What analytical techniques validate the structural integrity of PEG-containing peptides synthesized with this compound?

- Methodological Answer :

- MALDI-TOF-MS : Confirms molecular weight (±1 Da) and detects PEG-related adducts .

- Circular Dichroism (CD) : Assesses secondary structure retention (e.g., α-helix/β-sheet) post-PEG modification .

- Surface Plasmon Resonance (SPR) : Quantifies binding affinity (KD) to targets like LDLR or integrins, ensuring PEG does not disrupt functional domains .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.